1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Annular Tautomerism and Hydrogen Bonding
Research on NH-pyrazoles with methoxyphenyl groups has explored their structural characteristics, including tautomerism and hydrogen bonding patterns. These compounds exhibit complex patterns of hydrogen bonds, with certain tautomers being preferred in the solid state and solution. This type of research can contribute to the understanding of molecular interactions and stability in pharmaceutical compounds (Cornago et al., 2009).
X-ray Powder Diffraction for Compound Characterization
X-ray powder diffraction has been used to characterize structural properties of similar compounds, highlighting its importance as an analytical tool in the synthesis and identification of pharmaceutical intermediates (Qing Wang et al., 2017).
Synthesis and Biological Activity
Studies on the synthesis of chiral isomers and their biological activities have been conducted, demonstrating the potential for these compounds in medicinal chemistry. Such research underscores the significance of stereochemistry in the development of pharmaceutical agents (C. Temple & G. Rener, 1992).
Cycloaddition Reactions and Thermal Rearrangements
Research into cycloaddition reactions and thermal rearrangements of isothiazole dioxides into various derivatives provides insights into synthetic routes for developing novel compounds with potential applications in drug synthesis and material science (F. Clerici et al., 1996).
Novel Synthesis Methods
Innovative synthesis methods, such as the B(C6F5)3-catalyzed Prins/Ritter reaction, have been developed for the creation of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives. These methods contribute to the field of organic synthesis, offering new pathways for creating complex molecular structures (B. Reddy et al., 2014).
Antifungal Activity and Molecular Docking
The synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and their antifungal activity demonstrate the application of chemical synthesis in addressing biological challenges. Molecular docking studies further highlight the potential of these compounds in targeting specific biological enzymes (S. Fedotov et al., 2022).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-19-11-9-18(10-12-19)24-21-16-29(26,27)15-20(21)23(14-22(24)25)13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-21H,5,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGTUNYXCOESGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.